molecular formula C9H9ClFNO B13335278 5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine

5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13335278
M. Wt: 201.62 g/mol
InChI Key: JZSVQOBLPJCAGD-UHFFFAOYSA-N
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Description

5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is a synthetic organic compound belonging to the benzofuran family. . This compound, with its unique structural features, has garnered interest for its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method involves the use of microwave radiation to accelerate the reaction process, resulting in the rapid formation of the desired benzofuran compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofurans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methyl-2,3-dihydro-1-benzofuran-3-amine
  • 7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine
  • 5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

Uniqueness

5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is unique due to the presence of both chlorine and fluorine substituents on the benzofuran ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

5-chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H9ClFNO/c1-4-8(12)6-2-5(10)3-7(11)9(6)13-4/h2-4,8H,12H2,1H3

InChI Key

JZSVQOBLPJCAGD-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(O1)C(=CC(=C2)Cl)F)N

Origin of Product

United States

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